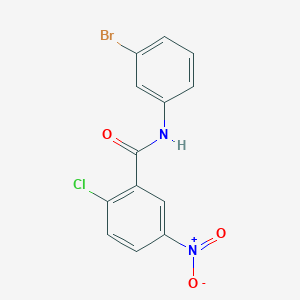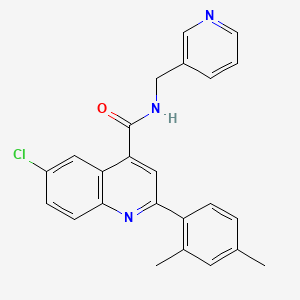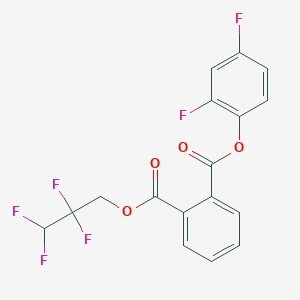
N-(3-bromophenyl)-2-chloro-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzamide family and has been synthesized using different methods.
作用机制
The mechanism of action of N-(3-bromophenyl)-2-chloro-5-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting the activity of PARP. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the activity of the NF-κB pathway. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
One of the main advantages of using N-(3-bromophenyl)-2-chloro-5-nitrobenzamide in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this field. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are several future directions for research on N-(3-bromophenyl)-2-chloro-5-nitrobenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential of this compound as an anti-inflammatory agent. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成方法
The synthesis of N-(3-bromophenyl)-2-chloro-5-nitrobenzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-bromoaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
科学研究应用
N-(3-bromophenyl)-2-chloro-5-nitrobenzamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
属性
IUPAC Name |
N-(3-bromophenyl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-8-2-1-3-9(6-8)16-13(18)11-7-10(17(19)20)4-5-12(11)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDOCSFWPDNCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)
![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)

![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)
![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)

![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)